2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid
Description
2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2, a carboxylic acid at position 4, and a 3-chloro-4-methylphenyl moiety at position 3. The carboxylic acid group enhances solubility in polar solvents and may facilitate salt formation, making it relevant for pharmaceutical applications .
Properties
IUPAC Name |
2-amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-2-3-8(4-11(7)14)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUFGPZIMQCEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687620 | |
| Record name | 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-32-7 | |
| Record name | 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid typically involves the reaction of 2-Amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like DMF (dimethylformamide). The reaction proceeds with high regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups like alkyl, aryl, or alkoxy groups.
Scientific Research Applications
2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The chloro-substituted phenyl ring can also participate in hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Substituent Variations in Pyridine Derivatives
- 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (US2016/0135458 A1): Features multiple halogens (Cl, F) and a methoxy group, enhancing herbicidal activity via increased lipophilicity and target binding . Compared to the target compound, this analogue lacks the methyl group but includes fluorine, which may alter metabolic stability .
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives (): Examples include compounds with nitro (-NO₂), methoxy (-OCH₃), and bromo (-Br) substituents. Electron-withdrawing groups (e.g., -NO₂) reduce melting points (278–282°C for Q2) compared to electron-donating groups (e.g., -CH₃ in Q12: 288–292°C) .
Heterocyclic Analogues
- 2-(5-Substituted-benzyl)-1,3,4-thiadiazol-2-yl-thiazolidin-4-ones (): Replace the pyridine ring with thiadiazole and thiazolidinone moieties. Exhibit antimicrobial activity due to sulfur-containing heterocycles, which enhance membrane penetration .
Physicochemical Properties
*Estimated based on structural similarity to Q2 and Q12.
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